![molecular formula C14H16O7 B12551115 Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid CAS No. 144598-40-3](/img/structure/B12551115.png)
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid is a chemical compound with the molecular formula C14H16O7. It is known for its unique structure, which includes a hydroxy group, an oxolan-2-ylmethoxy group, and a phenyl ring attached to a propanedioic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid typically involves the reaction of 4-hydroxybenzaldehyde with oxirane in the presence of a base to form 4-(oxiran-2-ylmethoxy)benzaldehyde. This intermediate is then subjected to a reaction with malonic acid in the presence of a catalyst such as piperidine under reflux conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydroxy{4-[(oxolan-2-yl)methoxy]phenyl}propanedioic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The oxolan-2-ylmethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Shares the hydroxy and phenyl groups but lacks the oxolan-2-ylmethoxy and propanedioic acid moieties.
2-Hydroxy-2-phenylacetic acid: Contains a hydroxy and phenyl group but differs in the overall structure and functional groups.
Uniqueness
The presence of the oxolan-2-ylmethoxy group differentiates it from other similar compounds, enhancing its solubility and reactivity .
Properties
CAS No. |
144598-40-3 |
|---|---|
Molecular Formula |
C14H16O7 |
Molecular Weight |
296.27 g/mol |
IUPAC Name |
2-hydroxy-2-[4-(oxolan-2-ylmethoxy)phenyl]propanedioic acid |
InChI |
InChI=1S/C14H16O7/c15-12(16)14(19,13(17)18)9-3-5-10(6-4-9)21-8-11-2-1-7-20-11/h3-6,11,19H,1-2,7-8H2,(H,15,16)(H,17,18) |
InChI Key |
ISQNCHGVORARBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Phenol, 4-[5-[(cyclohexylmethyl)amino]-3-pyridinyl]-](/img/structure/B12551067.png)
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
silane](/img/structure/B12551070.png)
![Docosanamide, N-[2-hydroxy-1-(hydroxymethyl)heptadecyl]-](/img/structure/B12551075.png)
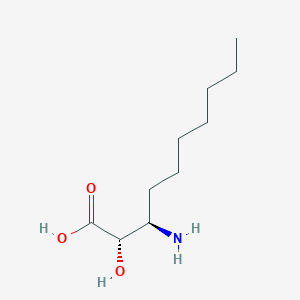
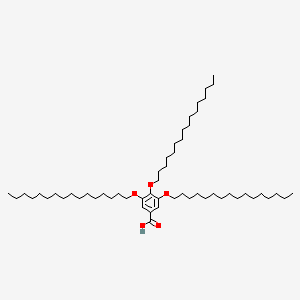
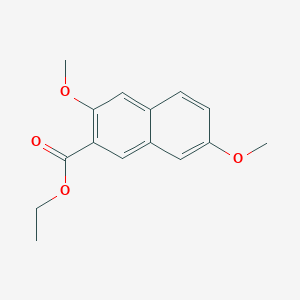
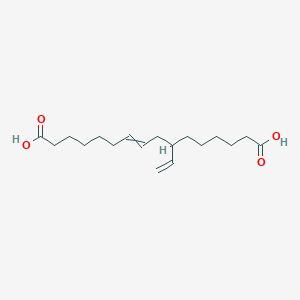
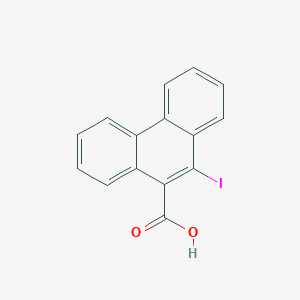
![Benzene, 1-[[(1,1-dimethylethyl)sulfinyl]methyl]-4-methoxy-](/img/structure/B12551109.png)
![2-Cyclopropyl-2-(4-methoxyphenyl)-5-methyl-2H-naphtho[1,2-b]pyran](/img/structure/B12551116.png)
![lithium;N-[cyclopenta-2,4-dien-1-yl(dimethylamino)boranyl]-N-methylmethanamine](/img/structure/B12551120.png)
